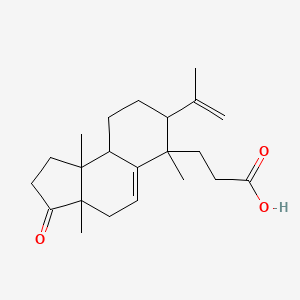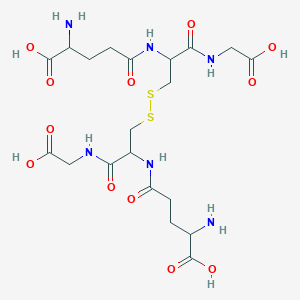![molecular formula C18H15ClN2O B12317328 1-(4-chlorophenyl)-3-methyl-4-[(4-methylphenyl)methylidene]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B12317328.png)
1-(4-chlorophenyl)-3-methyl-4-[(4-methylphenyl)methylidene]-4,5-dihydro-1H-pyrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-methyl-4-[(4-methylphenyl)methylidene]-4,5-dihydro-1H-pyrazol-5-one is a chemical compound that belongs to the pyrazolone class This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with chlorophenyl and methylphenyl groups
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-3-methyl-4-[(4-methylphenyl)methylidene]-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of 4-chlorobenzaldehyde with 4-methylacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-methyl-4-[(4-methylphenyl)methylidene]-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted pyrazolones and their derivatives.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial strains.
Medicine: Research has explored its use as an anti-inflammatory and analgesic agent, given its structural similarity to other pyrazolone derivatives.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-methyl-4-[(4-methylphenyl)methylidene]-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-methyl-4-[(4-methylphenyl)methylidene]-4,5-dihydro-1H-pyrazol-5-one can be compared with other pyrazolone derivatives such as:
1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-4-ylmethanol: This compound has a similar structure but differs in the presence of a hydroxyl group instead of a methylidene group.
1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-4-ylmethanol: This derivative lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15ClN2O |
|---|---|
Molecular Weight |
310.8 g/mol |
IUPAC Name |
(4E)-2-(4-chlorophenyl)-5-methyl-4-[(4-methylphenyl)methylidene]pyrazol-3-one |
InChI |
InChI=1S/C18H15ClN2O/c1-12-3-5-14(6-4-12)11-17-13(2)20-21(18(17)22)16-9-7-15(19)8-10-16/h3-11H,1-2H3/b17-11+ |
InChI Key |
MJZUGSWYRXVEJU-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=NN(C2=O)C3=CC=C(C=C3)Cl)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


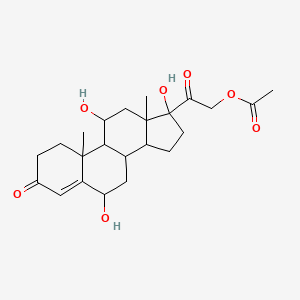
![2-[[3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12317263.png)
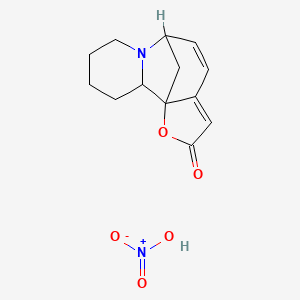
![8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12317272.png)
![Methyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B12317276.png)

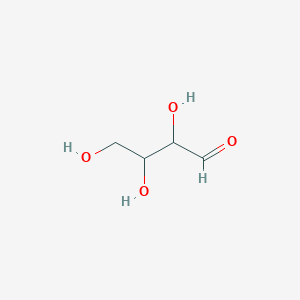
![1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide](/img/structure/B12317283.png)
![1-[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12317285.png)
![Ruthenate(2-),[[2,2'-bipyridine]-4,4'-dicarboxylato(2-)-kN1,kN1'](4,4'-dinonyl-2,2'-bipyridine-kN1,kN1')bis(thiocyanato-kN)-, hydrogen sodium, (OC-6-32)-](/img/structure/B12317288.png)
![2-[[2-[[6-Amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B12317289.png)
